molecular formula C8H13NO2 B15091125 Isoxazole, 4-(2-methoxyethyl)-3,5-dimethyl-(9CI)

Isoxazole, 4-(2-methoxyethyl)-3,5-dimethyl-(9CI)

Cat. No.: B15091125
M. Wt: 155.19 g/mol
InChI Key: YCUJRWCTQCPADM-UHFFFAOYSA-N
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Description

Isoxazole, 4-(2-methoxyethyl)-3,5-dimethyl-(9CI) is a substituted isoxazole derivative characterized by a methoxyethyl group at the 4-position and methyl groups at the 3- and 5-positions. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom, widely studied for their pharmacological and agrochemical applications.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

4-(2-methoxyethyl)-3,5-dimethyl-1,2-oxazole

InChI

InChI=1S/C8H13NO2/c1-6-8(4-5-10-3)7(2)11-9-6/h4-5H2,1-3H3

InChI Key

YCUJRWCTQCPADM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoxazole derivatives can be synthesized through several methods. One common approach is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes . Another method involves the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid . These reactions typically require mild conditions and can be carried out in the presence of catalysts to improve yields and selectivity.

Industrial Production Methods

Industrial production of isoxazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials, cost, and desired properties of the final product.

Chemical Reactions Analysis

Synthetic Routes

The compound is synthesized via regioselective strategies, often leveraging cycloaddition or multicomponent reactions. Key methods include:

Nitrile Oxide Cycloaddition

Nitrile oxides, generated in situ from hydroximinoyl chlorides or aldoximes, react with alkynes under copper(I) catalysis to form 3,5-disubstituted isoxazoles. For example:

  • Reagents : Terminal alkynes, aldehydes, hydroxylamine hydrochloride, choline chloride:urea (DES)

  • Conditions : Ultrasound radiation, 60–80°C, 2–4 hours

  • Yield : 75–92%

Example Reaction Pathway :

Aldehyde+Alkyne+HydroxylamineCu(I), DES3,5-Disubstituted Isoxazole+H2O\text{Aldehyde} + \text{Alkyne} + \text{Hydroxylamine} \xrightarrow{\text{Cu(I), DES}} \text{3,5-Disubstituted Isoxazole} + \text{H}_2\text{O}

Three-Component Reactions

A one-pot synthesis using aldehydes, alkynes, and hydroxylamine in deep eutectic solvents (DES) enables efficient access to substituted isoxazoles. The methoxyethyl group is introduced via post-cyclization alkylation or direct substitution .

Key Advantages :

  • Recyclable solvent systems (e.g., choline chloride:urea)

  • Reduced reaction time (20–60 minutes under ultrasound)

Substitution Reactions

The methyl and methoxyethyl groups undergo regioselective functionalization:

Methyl Group Reactivity

The 5-methyl substituent exhibits higher acidity due to electron-withdrawing effects of the adjacent sulfonyl group (if present). This enables selective condensation with aldehydes:

  • Reagents : p-Chlorobenzaldehyde, KOH

  • Conditions : 60°C, 1 hour

  • Product : 5-(Arylidene)-3-methylisoxazole derivatives

Mechanistic Insight :

3,5-Dimethylisoxazole+ArCHOBase5-(ArCH=CH)-3-methylisoxazole+H2O\text{3,5-Dimethylisoxazole} + \text{ArCHO} \xrightarrow{\text{Base}} \text{5-(ArCH=CH)-3-methylisoxazole} + \text{H}_2\text{O}

Methoxyethyl Group Modifications

The 2-methoxyethyl side chain can be iodinated or oxidized:

  • Iodination : Reacts with molecular iodine to form 4-(2-iodoethyl)-3,5-dimethylisoxazole (yield: 85%)

  • Oxidation : Cleavage of the ether linkage using HI yields 4-(2-hydroxyethyl)-3,5-dimethylisoxazole

Cycloaddition and Ring-Opening

The isoxazole ring participates in dipolar cycloadditions and acid-catalyzed ring-opening:

1,3-Dipolar Cycloaddition

With electron-deficient alkenes, the ring undergoes [3+2] cycloaddition to form fused bicyclic structures:

  • Reagents : Acrylonitrile, Cu(OTf)2_2

  • Conditions : 100°C, 12 hours

  • Yield : 68%

Acid-Mediated Ring-Opening

Under strong acidic conditions (HCl, H2_2SO4_4), the isoxazole ring hydrolyzes to β-keto amides:

Isoxazole+H2OHClβ-Keto Amide+NH3\text{Isoxazole} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{β-Keto Amide} + \text{NH}_3

Oxidation and Bioactivation

The 3,5-dimethylisoxazole motif is prone to metabolic oxidation, forming reactive intermediates:

Enzymatic Oxidation

Cytochrome P450 enzymes oxidize the methyl groups to generate quinone methides, which react with nucleophiles like glutathione (GSH):

  • Metabolite : 4-(2-Methoxyethyl)-3-methyl-5-(oxiran-2-yl)isoxazole

  • GSH Adduct : Detected via LC-MS (m/z 456.2)

Biological Implications :

  • Potential hepatotoxicity due to covalent binding to proteins

  • Hemorheological activity comparable to pentoxifylline

Comparative Reaction Data

Reaction TypeReagents/ConditionsYield (%)Key ProductReference
Nitrile Oxide CycloadditionCu(I), DES, 80°C923,5-Disubstituted Isoxazole
Aldehyde Condensationp-ClC6_6H4_4CHO, KOH785-(Arylidene)isoxazole
IodinationI2_2, CH3_3CN854-(2-Iodoethyl)isoxazole
Enzymatic OxidationCYP3A4, NADPHN/AQuinone Methide-GSH Adduct

Stability and Degradation

The compound degrades under UV light or strong oxidants (e.g., H2_2O2_2) via:

  • Photolysis : Cleavage of the isoxazole ring to form nitriles and ketones

  • Oxidative Degradation : Formation of carboxylic acids (e.g., methoxyacetic acid)

Mechanism of Action

The mechanism of action of isoxazole, 4-(2-methoxyethyl)-3,5-dimethyl-(9CI) depends on its specific application. In biological systems, isoxazole derivatives can interact with various molecular targets, such as enzymes and receptors, to exert their effects . For example, some isoxazole derivatives inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects . The exact pathways involved can vary depending on the specific derivative and its target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s unique 2-methoxyethyl and dimethyl substituents distinguish it from other isoxazole derivatives. Below is a comparison with structurally related compounds from the evidence:

Compound Substituents Molecular Formula Molecular Weight Key Properties
Isoxazole, 4-(2-methoxyethyl)-3,5-dimethyl-(9CI) 4-(2-methoxyethyl), 3,5-dimethyl C₈H₁₃NO₂* ~155.19* Hypothesized enhanced solubility due to methoxyethyl group
5-Amino-3-methylisoxazole derivatives 5-amino, 3-methyl, fused xanthenone cores Varies Varies Melting points 210–242°C; bioactive in heterocyclic systems
3-Isoxazolecarboxamide, 4,5-dihydro-N-methoxy-N-methyl-(9CI) 4,5-dihydro, N-methoxy-N-methyl carboxamide C₆H₁₀N₂O₃ 158.16 Polar functional groups; potential CNS activity
5-Isoxazolecarboxylic acid, 4,5-dihydro-3,4-dimethyl-, methyl ester (9CI) 4,5-dihydro, 3,4-dimethyl, methyl ester C₇H₁₁NO₃ 157.17 Ester group enhances lipophilicity

*Estimated based on structural analogs.

Key Research Findings

Bioactivity: 3,5-Dimethylisoxazole derivatives are frequently modified to develop sulfonamide-linked cytisine analogs, showing promise in neuropharmacology .

Physicochemical Properties :

  • Methoxyethyl substituents (as in the target compound) may improve aqueous solubility compared to purely alkyl-substituted isoxazoles (e.g., 3,5-dimethylisoxazole) .
  • Carboxamide and ester derivatives (e.g., compounds in and ) exhibit distinct polarity profiles, influencing their pharmacokinetic behavior .

Synthetic Accessibility: Active methylene compounds (e.g., cyanoacetic acid) are pivotal in synthesizing functionalized isoxazoles, though the methoxyethyl group may require specialized coupling reagents .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Melting Point (°C) Water Solubility LogP* (Predicted)
Isoxazole, 4-(2-methoxyethyl)-3,5-dimethyl-(9CI) Not reported Moderate 1.8–2.2
5-Amino-3-methylisoxazole derivatives 210–242 Low 2.5–3.5
3-Isoxazolecarboxamide (4,5-dihydro) Not reported High 0.5–1.0

*LogP: Octanol-water partition coefficient.

Research Implications and Gaps

  • Target Compound : The 2-methoxyethyl group in Isoxazole, 4-(2-methoxyethyl)-3,5-dimethyl-(9CI) may offer a balance between lipophilicity and solubility, making it a candidate for drug delivery optimization. However, empirical data on its synthesis and bioactivity are lacking.
  • Analog Lessons : Derivatives with electron-withdrawing groups (e.g., nitro, chloro) in show higher melting points and crystallinity, suggesting that similar modifications could stabilize the target compound .

Q & A

Q. What are the recommended synthetic routes for Isoxazole, 4-(2-methoxyethyl)-3,5-dimethyl-(9CI), and how do reaction conditions influence yield?

Methodological Answer: The synthesis of isoxazole derivatives often involves cyclization reactions or functional group modifications. For example, a related isoxazoline derivative was synthesized by refluxing precursor compounds in acetic acid with acetic anhydride for 45–50 minutes, followed by crystallization in ethanol (74% yield) . Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., DMSO) or acetic acid are common for facilitating cyclization.
  • Catalyst/Reagent : Acetic anhydride can act as both a solvent and acylating agent.
  • Purification : Column chromatography or recrystallization (e.g., ethanol-water mixtures) is critical for isolating pure products.

Q. Table 1: Synthesis Optimization Parameters

ParameterExample ConditionsImpact on Yield
Reaction Time45–50 minutes refluxMaximizes conversion
SolventAcetic acidEnhances acylation
CrystallizationEthanolImproves purity

Q. How can researchers characterize the structure of Isoxazole, 4-(2-methoxyethyl)-3,5-dimethyl-(9CI)?

Methodological Answer: Structural elucidation typically involves:

  • Spectroscopy :
    • 1H/13C NMR : Analyze substituents (e.g., methoxyethyl and methyl groups). Use DMSO-d6 or CDCl3 as solvents.
    • IR Spectroscopy : Confirm functional groups (e.g., isoxazole ring C=N/C-O stretches at 1600–1650 cm⁻¹).
  • Elemental Analysis : Validate molecular formula (e.g., C₈H₁₁NO₂) with <1% deviation .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks.

Q. What analytical techniques are suitable for assessing purity and stability?

Methodological Answer:

  • HPLC/UPLC : Use C18 columns with acetonitrile/water gradients to quantify impurities.
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures.
  • Storage Stability : Store in sealed, moisture-free containers at 2–8°C to prevent hydrolysis of the methoxyethyl group .

Advanced Research Questions

Q. How can computational methods predict the biological activity of Isoxazole, 4-(2-methoxyethyl)-3,5-dimethyl-(9CI)?

Methodological Answer:

  • Molecular Docking : Screen against target proteins (e.g., histone deacetylases) using software like AutoDock Vina. A related study identified boronic acid derivatives as HDAC inhibitors via docking against fungal RPD3 .
  • QSAR Modeling : Use descriptors like logP, polar surface area, and electronic parameters to correlate structure with activity.

Q. Table 2: In Silico Screening Workflow

StepTool/ParameterOutcome
Target PreparationMOE or SchrödingerProtein cleanup
Ligand PreparationRDKit (tautomer generation)3D optimization
DockingGlide SP/XPBinding affinity

Q. What strategies resolve contradictions in pharmacological data for isoxazole derivatives?

Methodological Answer:

  • Reproducibility Checks : Replicate assays under standardized conditions (e.g., cell lines, incubation times).
  • Meta-Analysis : Compare data across studies (e.g., IC₅₀ values in cancer vs. antiviral assays) .
  • Mechanistic Studies : Use CRISPR knockouts or enzyme inhibition assays to validate targets.

Q. How can structure-activity relationship (SAR) studies optimize this compound?

Methodological Answer:

  • Substituent Variation : Modify the methoxyethyl group to ethyl or hydroxyethyl to alter hydrophobicity.
  • Bioisosteric Replacement : Replace the isoxazole ring with oxadiazole or thiazole to assess activity changes.
  • In Vivo Testing : Evaluate pharmacokinetics (e.g., bioavailability in rodent models) after SAR-driven modifications.

Q. What in vitro assays are recommended for evaluating antifungal or anticancer activity?

Methodological Answer:

  • Antifungal Assays :
    • Broth Microdilution : Test against Candida albicans (CLSI M27 guidelines).
    • Hyphal Growth Inhibition : Quantify using microscopy.
  • Anticancer Assays :
    • MTT/PrestoBlue : Measure cytotoxicity in HeLa or MCF-7 cells.
    • Apoptosis Markers : Caspase-3/7 activation via flow cytometry.

Q. How do storage conditions impact chemical stability?

Methodological Answer:

  • Degradation Pathways : Hydrolysis of the methoxyethyl group or oxidation of the isoxazole ring.
  • Stability Testing : Accelerated studies at 40°C/75% RH for 6 months.
  • Recommendations : Store under nitrogen at -20°C in amber vials to prevent light-induced degradation .

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